3'-Adenylic acid, also known as adenosine 3'-monophosphate or 3'-AMP, is a naturally occurring nucleotide. [, , , ] It plays a significant role as a building block for RNA and as an important molecule in various metabolic pathways. [, ] In scientific research, 3'-Adenylic acid serves as a valuable tool for studying enzyme activity, particularly nucleases and those involved in purine metabolism. [, , ]
Molecular Structure Analysis
3'-Adenylic acid consists of a ribose sugar molecule attached to an adenine base and a phosphate group at the 3' position of the ribose. [, ] The specific structural details, including bond lengths and angles, are not elaborated upon in the provided papers.
Chemical Reactions Analysis
Hydrolysis by Ribonucleases: 3'-Adenylic acid acts as a substrate for specific ribonucleases, enzymes that cleave RNA molecules. Notably, RNase T2 exhibits specificity for cleaving the phosphodiester bond of 3'-Adenylic acid within RNA. []
Deamination: An adenosine deaminase enzyme found in Achatina fulica exhibited a preference for deaminating 3'-Adenylic acid over 5'-Adenylic acid. []
Applications
Enzyme Studies: It serves as a valuable substrate for characterizing enzymes like ribonucleases (RNase T2) and adenosine deaminase. [, ] These enzymes are crucial in various biological processes, including RNA degradation and purine metabolism. Studying their activity with 3'-Adenylic acid provides insights into these fundamental cellular functions.
Cytogenetic Research: Studies on Vicia faba revealed that 3'-Adenylic acid significantly affects cell division, inhibiting the process and causing chromosomal aberrations, particularly picnosis. [] This finding suggests its potential use in studying chromosome structure and function and the mechanisms of cell cycle regulation.
Food Chemistry: Research on fermented seafood pickles identified 3'-Adenylic acid as a significant contributor to the distinct flavor profiles of certain pickles, particularly those made from clams and oysters. [] The abundance of 3'-Adenylic acid in these pickles is attributed to the lack of adenylic deaminase in these organisms. This highlights the role of 3'-Adenylic acid in contributing to the unique taste of fermented foods.
Metabolomics: In the field of metabolomics, 3'-Adenylic acid serves as a potential biomarker for distinguishing between different species of Cordyceps fungi. [] Its differential abundance in various species provides valuable information for species identification and understanding the metabolic diversity of these medicinal fungi.
Related Compounds
Adenosine
Relevance: Adenosine is structurally similar to 3'-Adenylic acid, differing only by the absence of a phosphate group at the 3' position of the ribose moiety. Research on the coronary flow of rabbit hearts has shown that adenosine exhibits a potent vasodilatory effect, even surpassing sodium nitrite in its potency []. This vasodilatory action is independent of changes in heart rate or the direct effects of adenosine on cardiac muscle.
5'-Adenylic acid
Relevance: 5'-Adenylic acid is an isomer of 3'-Adenylic acid, sharing the same molecular formula but differing in the position of the phosphate group on the ribose sugar [, , ]. Both are important nucleotides involved in various biological processes. For example, 5'-Adenylic acid, along with 3'-Adenylic acid, is found in significant amounts in salted yellow tail pickle, contributing to its specific flavor profile []. Additionally, both 5’-Adenylic acid and 3'-Adenylic acid predominate in salted oyster pickle compared to other pickle types [].
Adenine
Relevance: Adenine is a key structural component of both 3'-Adenylic acid and 5'-Adenylic acid []. Research on Vicia faba has demonstrated that adenine, like 3'-Adenylic acid, can significantly increase the length of the mitotic cycle []. This finding suggests that the presence of adenine in a molecule might contribute to its influence on cell division.
Guanosine
Relevance: Guanosine, another important nucleoside like 3'-Adenylic acid, has been found to dilate coronary vessels, although it is not as potent as adenosine []. This finding suggests that the purine structure, shared by both guanosine and 3'-Adenylic acid, might play a role in their vasodilatory effects.
5'-Inosinic acid
Relevance: 5'-Inosinic acid is a nucleotide structurally similar to 3'-Adenylic acid, sharing the same purine base structure but with a different base and lacking a 2'-hydroxyl group on the ribose sugar. Both compounds are involved in nucleotide metabolism and contribute to the flavor of certain food products []. For example, 5'-Inosinic acid is found in significant quantities in salted yellow tail pickle, where it is believed to synergize with glutamic acid and aspartic acid to create the pickle's unique flavor [].
Yeast adenylic acid
Relevance: Yeast adenylic acid is a source of adenylic acid, which can be either 3'-Adenylic acid or 5'-Adenylic acid. Like 3'-Adenylic acid, it exhibits a coronary dilatory effect, albeit slightly less potent than adenosine []. This finding suggests that the source of adenylic acid, whether yeast or muscle, might not significantly influence its vasodilatory activity.
Muscle adenylic acid
Relevance: Muscle adenylic acid, similar to 3'-Adenylic acid, is a source of adenylic acid. It displays a similar coronary dilatory effect to yeast adenylic acid [], further supporting the notion that the origin of adenylic acid does not significantly impact its vasodilatory properties.
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